8-Bromo-cADPR can be synthesized through various methods. One approach involves a chemoenzymatic synthesis utilizing Aplysia californica ADP-ribosyl cyclase to convert a modified NAD+ precursor containing a bromine atom at the 8-position to the desired 8-Bromo-cADPR. [] This method combines chemical modification with enzymatic activity for efficient synthesis. Another study described an optimized synthetic route to 7-deaza-8-bromo-cADPR, a cell-permeant and hydrolysis-resistant cADPR antagonist, starting from 2',3'-O-isopropylidene-7-deaza-adenosine. []
8-Bromo-cADPR is a modified cyclic nucleotide structurally similar to cADPR. The key difference lies in the presence of a bromine atom at the 8-position of the adenine ring, which imparts its antagonistic properties. NMR analysis reveals that 8-Bromo-cADPR, like cADPR, adopts a C-2' endo conformation in the N9-linked ribose and a syn conformation around the N9-glycosyl linkage. [, ] This structural similarity allows it to bind to cADPR receptors but prevents their activation.
8-Bromo-cADPR acts as a competitive antagonist of cADPR, binding to cADPR receptors, primarily ryanodine receptors (RyRs) located on intracellular calcium stores such as the sarcoplasmic reticulum (SR). [, , ] By binding to these receptors, 8-Bromo-cADPR prevents cADPR from binding and activating them, thereby inhibiting the release of calcium ions from these stores. This action disrupts the cADPR-mediated calcium signaling pathway, ultimately influencing downstream cellular processes.
One notable physical property of 8-Bromo-cADPR is its membrane permeability. [] This property enables it to readily cross cell membranes and exert its antagonistic effects within cells, making it a powerful tool for investigating intracellular cADPR signaling. The bromine substitution at the 8-position contributes to its antagonistic activity and enhances its resistance to hydrolysis. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: